2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine
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Overview
Description
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of both hydrazinyl and nitro functional groups in the molecule makes it a versatile intermediate for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with appropriate nitro-containing reagents. One common method is the reaction of 2-aminopyridine with 3-nitropropionic acid under acidic conditions to form the imidazo[1,2-A]pyridine core. The hydrazinyl group can then be introduced through the reaction of the nitroimidazo[1,2-A]pyridine with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Aminoimidazo[1,2-A]pyridine derivatives.
Reduction: Azidoimidazo[1,2-A]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine can be compared with other similar compounds such as:
3-Nitroimidazo[1,2-A]pyridine: Lacks the hydrazinyl group, which may result in different reactivity and biological activity.
2-Amino-3-nitroimidazo[1,2-A]pyridine: Contains an amino group instead of a hydrazinyl group, leading to different chemical properties and applications.
2-Hydrazinyl-3-aminoimidazo[1,2-A]pyridine:
Properties
CAS No. |
62194-97-2 |
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Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(3-nitroimidazo[1,2-a]pyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H7N5O2/c8-10-6-7(12(13)14)11-4-2-1-3-5(11)9-6/h1-4,10H,8H2 |
InChI Key |
UJDCGSWUXZSEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NN |
Origin of Product |
United States |
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